5-(3-Iodophenyl)pyridine-3-carboxylic acid
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Overview
Description
5-(3-Iodophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodophenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Iodophenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(3-Iodophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Biology: It serves as a precursor for the development of biologically active molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the carboxylic acid group allows the compound to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Carboxyphenyl)pyridine-2-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of an iodine atom.
Pyridine-3,5-dicarboxylic acid: Another related compound with two carboxylic acid groups attached to the pyridine ring.
Uniqueness
The uniqueness of 5-(3-Iodophenyl)pyridine-3-carboxylic acid lies in the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes the compound valuable for specific applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C12H8INO2 |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
5-(3-iodophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) |
InChI Key |
KNGVEJYDSOGBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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